2,9-Diacetylcarbazole

Description

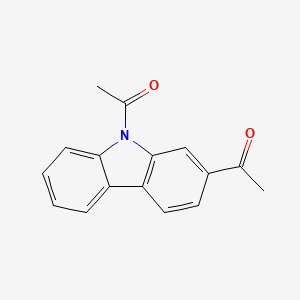

2,9-Diacetylcarbazole is a carbazole derivative featuring acetyl groups at the 2- and 9-positions of the carbazole core. Carbazoles are aromatic heterocyclic compounds with a wide range of applications in pharmaceuticals, organic electronics, and materials science due to their planar structure and π-conjugated system . The acetyl substitution at the 2- and 9-positions likely enhances its electron-withdrawing properties and modulates intermolecular interactions, which can influence its biological activity or material performance.

Properties

CAS No. |

23592-73-6 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

1-(9-acetylcarbazol-2-yl)ethanone |

InChI |

InChI=1S/C16H13NO2/c1-10(18)12-7-8-14-13-5-3-4-6-15(13)17(11(2)19)16(14)9-12/h3-9H,1-2H3 |

InChI Key |

WCTBGRZWLCKATM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3N2C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Carbazole Derivatives

3,9-Diacetylcarbazole

The closest structural analog mentioned in the evidence is 3,9-diacetylcarbazole (). In a biological study, 3,9-diacetylcarbazole acted as a competitive inhibitor of R6G (likely a substrate or enzyme) in fungal strains. Key findings include:

- Inhibition Efficiency : The wild-type (WT) strain required ~100 μM of 3,9-diacetylcarbazole for near-complete inhibition, whereas the S1368A mutant strain required double the concentration (200 μM) .

- Structural Implications: The slight difference in efficacy between WT and mutant strains suggests that the acetyl groups’ positions (3,9 vs. hypothetical 2,9) may influence binding interactions with target proteins.

Halogenated Carbazoles: 2,7-Dibromo-9-octyl-9H-carbazole

This derivative (–4) replaces acetyl groups with bromine atoms at the 2- and 7-positions and an octyl chain at the 9-position. Key distinctions include:

- Synthetic Utility : Brominated carbazoles are widely used in organic synthesis, particularly in cross-coupling reactions for constructing π-conjugated polymers .

- Crystallographic Behavior : The crystal structure of 2,7-dibromo-9-octyl-9H-carbazole reveals halogen⋯halogen interactions (Br⋯Br) and alkyl chain packing, which stabilize the lattice . In contrast, acetylated carbazoles like 2,9-diacetylcarbazole may exhibit stronger dipole-dipole interactions due to the polar acetyl groups.

Alkyl-Substituted Carbazoles: 3,6-Dibromo-9-hexyl-9H-carbazole

This compound () features bromine at the 3,6-positions and a hexyl chain at the 9-position. Differences include:

- Electronic Properties : Bromine substituents at the 3,6-positions (meta to the nitrogen) may alter electron density distribution compared to acetyl groups at the 2,9-positions (ortho and para to nitrogen).

Comparative Data Table

Key Research Findings and Limitations

- Biological Activity: The acetyl group’s position (2,9 vs. 3,9) may subtly alter binding kinetics, as seen in the differential inhibition of fungal strains .

- Material Science : Brominated carbazoles dominate in optoelectronics due to their synthetic versatility, while acetylated derivatives remain underexplored in this context .

- Synthesis Challenges : Acetylated carbazoles may require specialized acetylation conditions to avoid positional isomerism, unlike brominated analogs, which follow well-established protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.